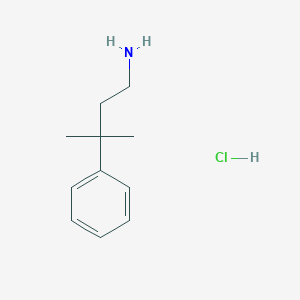

3-Methyl-3-phenylbutan-1-amine hydrochloride

Description

Properties

IUPAC Name |

3-methyl-3-phenylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-11(2,8-9-12)10-6-4-3-5-7-10;/h3-7H,8-9,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTMVAPBFIHOQEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696040 | |

| Record name | 3-Methyl-3-phenylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17684-35-4 | |

| Record name | Benzenepropanamine, γ,γ-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17684-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-3-phenylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Common Synthetic Routes

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of precursor (e.g., aldehyde or nitrile) | Starting from benzaldehyde derivatives or butyraldehyde | Aldehydes such as benzaldehyde or substituted butyraldehydes are used to introduce the phenyl and alkyl groups |

| 2 | Formation of imine or Schiff base intermediate | Reaction with ammonia or primary amines | This step forms the imine intermediate crucial for subsequent reduction |

| 3 | Catalytic hydrogenation or reduction | Hydrogen gas with catalysts such as Raney nickel, palladium on carbon, or nickel catalysts | Reduces the imine or nitrile to the corresponding amine |

| 4 | Purification of the free amine | Distillation under reduced pressure or recrystallization | Ensures isolation of pure 3-methyl-3-phenylbutan-1-amine |

Example Procedure from Patent Literature

A patent (CN101575297B) describes a preparation method for related diphenylpropylamine derivatives, which can be adapted for 3-methyl-3-phenylbutan-1-amine synthesis:

- Starting materials: Aromatic aldehydes (e.g., benzaldehyde), butyraldehyde or related aldehydes.

- Reaction: Formation of Schiff base by condensation of aldehyde with ammonia or amine.

- Hydrogenation: Catalytic hydrogenation using Raney nickel or palladium catalysts under reflux conditions in solvents like ethanol or methanol.

- Isolation: The free amine is isolated by vacuum distillation or crystallization.

This method emphasizes the importance of controlled hydrogenation and solvent choice to optimize yield and purity.

Conversion to Hydrochloride Salt

Once the free base is obtained, it is converted to the hydrochloride salt for enhanced stability and ease of handling.

General Procedure

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Dissolution of free amine | Dissolve free amine in anhydrous ether or alcohol | Ensures complete solubilization |

| 2 | Addition of hydrochloric acid | Use dry hydrogen chloride gas or concentrated HCl in ether | Forms the hydrochloride salt by protonation of the amine |

| 3 | Precipitation of hydrochloride salt | Cooling or addition of non-solvent | Hydrochloride salt precipitates out |

| 4 | Filtration and drying | Vacuum filtration and drying under reduced pressure | Yields pure 3-methyl-3-phenylbutan-1-amine hydrochloride |

Notes on Salt Formation

- The hydrochloride salt formation improves the compound’s crystalline properties and water solubility.

- It is essential to use anhydrous conditions to avoid hydrolysis or side reactions.

- The salt form is typically more stable for storage and handling in pharmaceutical applications.

Analytical and Research Findings on Preparation

Yield and Purity

- Hydrogenation steps using Raney nickel catalysts typically yield amines in the range of 70-90% purity after purification.

- The hydrochloride salt formation generally proceeds quantitatively with near 100% conversion under controlled acid addition.

- Purity is confirmed by spectroscopic methods (NMR, IR) and melting point analysis.

Reaction Optimization

- Solvent choice (ethanol vs. methanol vs. toluene) affects hydrogenation rate and selectivity.

- Catalyst loading and hydrogen pressure are critical parameters; typical pressures range from 1 to 5 atm.

- Reflux times vary from 2 to 8 hours depending on scale and catalyst activity.

Summary Table of Preparation Methods

| Preparation Stage | Method | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| Free amine synthesis | Schiff base formation + catalytic hydrogenation | Aromatic aldehyde, ammonia, Raney nickel | Reflux in ethanol, H2 atmosphere | 3-methyl-3-phenylbutan-1-amine free base |

| Hydrochloride salt formation | Acid-base reaction | Free amine, HCl gas or concentrated HCl in ether | Anhydrous ether, cooling | This compound |

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-3-phenylbutan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or sulfonates.

Major Products Formed:

Oxidation: The oxidation of this compound can yield corresponding ketones or carboxylic acids.

Reduction: Reduction reactions typically produce secondary or tertiary amines.

Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.

Scientific Research Applications

Applications in Organic Synthesis

Chiral Resolving Agent : One of the primary applications of 3-methyl-3-phenylbutan-1-amine hydrochloride is its use as a chiral resolving agent in organic synthesis. It facilitates enantioselective reactions, particularly in enzymatic processes involving lipases such as Candida antarctica lipase B. This application is crucial for producing enantiomerically pure compounds, which are essential in pharmaceuticals where specific stereochemistry can significantly affect biological activity.

Pharmacological Potential

Stimulant Properties : The compound has been studied for its potential stimulant effects, drawing parallels with other known stimulants like fencamfamine. Although it was initially developed as an analeptic by Merck in the 1960s, it was never commercially marketed. Recent research has indicated that it may act as an appetite suppressant and has shown promise in modulating central nervous system activity .

Biological Activity : Various studies have explored the biological activity of this compound. For instance, its effects on smooth muscle cells have been investigated, revealing significant changes in calcium channel regulation and smooth muscle response. Such findings suggest potential therapeutic applications in treating conditions like irritable bowel syndrome (IBS) due to its ability to influence gastrointestinal motility .

Case Studies and Research Findings

Recent studies have further elucidated the pharmacological profile of this compound:

Case Study 1 : A study conducted on the effects of 3-methyl-3-phenylbutan-1-amino hydrochloride on smooth muscle cells indicated that it modulates calcium influx, which could lead to therapeutic applications for gastrointestinal disorders .

Case Study 2 : Another investigation into its cytotoxicity revealed that it does not exhibit significant toxicity against human malignant leukemic cell lines, suggesting a favorable safety profile for potential therapeutic use .

Mechanism of Action

3-Methyl-3-phenylbutan-1-amine hydrochloride is structurally similar to other amine derivatives, such as 3-phenylpropylamine and 4-methylbenzylamine. its unique combination of a phenyl group and a methyl group on the nitrogen atom distinguishes it from these compounds. This structural difference can result in variations in reactivity, stability, and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates key structural analogs, focusing on molecular features, physicochemical properties, and synthesis pathways.

Structural and Molecular Differences

The table below summarizes critical distinctions between 3-methyl-3-phenylbutan-1-amine hydrochloride and its analogs:

Key Observations:

Phenyl Group Position: The target compound’s phenyl group at C3 distinguishes it from (S)-3-methyl-1-phenylbutan-1-amine hydrochloride (phenyl at C1).

Cyclobutane vs. Phenyl : Replacing the phenyl group with a cyclobutane ring (as in 3-methylcyclobutanamine hydrochloride) reduces molecular weight and aromaticity, likely altering solubility and biological activity .

Functional Group Substitution : The methoxy group in 3-methoxy-3-methylbutan-1-amine hydrochloride introduces polarity compared to the hydrophobic phenyl group, affecting solubility and metabolic stability .

Physicochemical Properties

- Stability : Hydrochloride salts generally exhibit improved stability over free bases, but steric hindrance from the phenyl group may reduce reactivity in nucleophilic environments .

Biological Activity

3-Methyl-3-phenylbutan-1-amine hydrochloride, a chiral compound, has garnered attention due to its structural similarities to known stimulants and its potential biological activities. Initially developed as an analeptic by Merck in the 1960s, it has been explored for various applications, particularly in pharmacology and organic synthesis.

- Molecular Formula : CHN·HCl

- Molecular Weight : 163.259 g/mol

- CAS Number : 17684-34-3

The compound exists as a hydrochloride salt, enhancing its solubility and bioavailability. Its structure includes a central carbon atom bonded to a methyl group, a phenyl group, a butyl group, and an amine group, which influences its biological activity.

This compound is believed to interact with neurotransmitter systems in the central nervous system (CNS). It may act as a stimulant and appetite suppressant by modulating the activity of receptors involved in these processes. However, specific molecular targets remain to be fully elucidated.

Stimulant and Appetite Suppressant Effects

The compound has been primarily studied for its potential as a CNS stimulant and appetite suppressant. Research indicates that it may enhance energy levels and promote weight loss through appetite suppression mechanisms. This effect is similar to other stimulants like fencamfamine, which is known for its CNS properties.

Antispasmodic Properties

Recent studies have highlighted the potential of related compounds in treating conditions like irritable bowel syndrome (IBS). For instance, derivatives of 3-methyl-3-phenylbutan-1-amine have shown significant antispasmodic activity without cytotoxic effects on human malignant leukemic cell lines . These findings suggest that this class of compounds could be beneficial in long-term therapeutic settings for gastrointestinal disorders.

Case Studies

- Antispasmodic Activity : A study evaluated various derivatives of 3-methyl-3-phenylbutan-1-amine for their spasmolytic effects compared to mebeverine. Results indicated that these compounds exhibited superior spasmolytic activity, suggesting their potential use in treating IBS .

- CNS Stimulation : Investigations into the stimulant properties of this compound revealed that it could enhance alertness and cognitive performance in animal models, although further studies are needed to confirm these effects in humans.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 3-Methyl-3-phenylbutan-1-amine | Stimulant, appetite suppressant | Chiral structure with specific functional groups |

| Fencamfamine | CNS stimulant | Known for similar stimulant properties |

| Mebeverine | Antispasmodic | Used clinically for IBS |

Q & A

Q. What are the recommended safety protocols for handling 3-Methyl-3-phenylbutan-1-amine hydrochloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if ventilation is insufficient .

- Ventilation: Conduct experiments in a fume hood to avoid inhalation of dust or vapors .

- Spill Management: Absorb spills with inert material (e.g., sand), place in sealed containers, and dispose of as hazardous waste. Avoid water to prevent dispersion .

- Storage: Store in a cool, dry place away from oxidizing agents and heat sources. Use airtight containers to prevent moisture absorption .

Q. How can researchers optimize the synthesis of this compound to achieve high purity?

Methodological Answer:

- Stepwise Synthesis: Start with 3-phenylbutan-1-amine as the precursor. React with methyl iodide in anhydrous conditions to introduce the methyl group, followed by hydrochloric acid to form the hydrochloride salt .

- Purification: Use recrystallization from ethanol/water mixtures to remove unreacted starting materials. Monitor purity via HPLC (e.g., C18 column, methanol-phosphate buffer mobile phase) .

- Quality Control: Characterize intermediates using (e.g., δ 1.02 ppm for tert-butyl groups) and confirm final product purity (>98%) via melting point analysis and elemental composition .

Advanced Research Questions

Q. What analytical methods are most effective for quantifying this compound in complex mixtures?

Methodological Answer:

- HPLC-DAD: Use a Kromasil C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 M phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v). Detect at 210 nm for optimal sensitivity. Calibrate with standards in the 1–50 µg/mL range (R > 0.999) .

- Derivatization for LC-MS: Enhance detection limits by derivatizing with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF). Monitor derivatives via ESI-MS in positive ion mode (m/z 320–350 range) .

- Validation: Perform spike-and-recovery tests in biological matrices (e.g., serum) to assess accuracy (recovery 95–105%) and precision (RSD < 2%) .

Q. How should researchers address discrepancies in pharmacological activity data observed for this compound across different studies?

Methodological Answer:

- Standardize Assay Conditions: Control variables such as buffer pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and cell lines (HEK-293 vs. CHO) to isolate confounding factors .

- Metabolite Profiling: Use LC-MS/MS to identify potential metabolites (e.g., N-demethylated or hydroxylated derivatives) that may contribute to off-target effects .

- Receptor Binding Studies: Perform competitive binding assays (e.g., -ligand displacement) to confirm selectivity for target receptors (e.g., σ-1 vs. serotonin receptors) .

Q. What strategies are employed to mitigate side reactions when using this compound in multi-component coupling reactions?

Methodological Answer:

- Catalyst Screening: Test palladium(II) acetate or copper(I) iodide as catalysts to suppress undesired dimerization or oxidation byproducts .

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates. Add molecular sieves to scavenge water and prevent hydrolysis .

- In Situ Monitoring: Employ or FTIR to track reaction progress. Quench side reactions early by adjusting stoichiometry (e.g., 1.2:1 amine:alkyne ratio) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.